molecular formula C14H16N2O3 B1305856 Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate CAS No. 220394-91-2

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B1305856
CAS RN: 220394-91-2
M. Wt: 260.29 g/mol
InChI Key: JBQXPARAPVCGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a compound that can be inferred to have a role in the synthesis of various heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, the general class of isocyanides to which it belongs is utilized in multicomponent reactions to construct complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives using isocyanides . These reactions are highly atom-economical, allowing for the construction of multiple bonds and functional groups in a single step. Similarly, the synthesis of dialkyl 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates also employs isocyanides in a four-component reaction, indicating the versatility of isocyanides in synthesizing diverse molecular frameworks .

Molecular Structure Analysis

The molecular structure of compounds related to Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate can be complex, with multiple rings and functional groups. For instance, the cyclization of lithiated pyridine and quinoline carboxamides leads to a variety of polycyclic heterocycles . These structures often contain several rings that are fused or linked together, which can significantly influence their chemical properties and reactivity.

Chemical Reactions Analysis

Isocyanides are reactive intermediates that participate in a variety of chemical reactions. They can react with alcohols, acids, and other nucleophiles to form diverse products, as demonstrated in the synthesis of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives and 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates . These reactions often result in the formation of new carbon-carbon bonds and the introduction of functional groups such as amides and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate and related compounds are influenced by their molecular structures. The presence of isocyanate groups, for example, can make these compounds reactive towards nucleophiles, leading to further chemical transformations. The polycyclic structures obtained from cyclization reactions can exhibit a range of properties depending on the nature and arrangement of the rings and substituents . Additionally, the synthesis of nickel complexes with pyridine derivatives demonstrates the potential coordination chemistry of related compounds, which can affect their magnetic properties .

Safety and Hazards

This compound is used for research and development . For safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

benzyl 4-isocyanatopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-11-15-13-6-8-16(9-7-13)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQXPARAPVCGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N=C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379943
Record name benzyl 4-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

CAS RN

220394-91-2
Record name benzyl 4-isocyanatopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(benzyloxycarbonyl)-4-piperidine carboxylic acid (7.90 g, 30 mmol) and DMF (0.023 ml) in dichloromethane (10 ml) was added oxalyl chloride (3.84 ml) at room temperature with stirring, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was concentrated under reduced pressure. To the concentrate was added toluene (50 ml) and the mixture was concentrated under reduced pressure. The procedure was repeated. A solution of the concentrate in acetone (10 ml) was added dropwise to a solution of sodium azide (4.88 g, 75 mmol) in water (25 ml)-acetone (25 ml) under ice cooling, and the mixture was stirred at the same temperature for 2 hours. To the mixture was added water (10 ml), ant the mixture was. extracted with toluene (100 ml×2). The organic layer was washed with saturated sodium chloride solution (20 ml×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure the volume becomes to about 100 ml. The solution was stirred at 90° C. for 1 hour. The reaction mixture was concentrated under reduced pressure to give 1-(benzyloxycarbonyl)-4-piperidinylisocyanate (7.99 g). To a solution of the compound obtained in Reference Example 1 (3.81 g, 10 mmol) and triethylamine (3.49 ml) in dichloromethane (100 ml) was added 1-(benzyloxycarbonyl)-4-piperidinylisocyanate (3.90 g), with stirring at room temperature. The mixture was stirred at the same temperature for 3 days. The reaction mixture was concentrated under reduced pressure, and to the concentrate was added a saturated aqueous solution of sodium hydrogencarbonate (50 ml) under ice cooling, and the mixture was extracted with ethyl acetate (50 ml×3). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The concentrate was subjected to column chromatography (silica gel 10 g, ethyl acetate/methanol=1/0 to 9/1), and the desired fraction was concentrated under reduced pressure to give the titled compound (5.54 g, 9.7 mmol, Yield 97%) as colorless oily substance.
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.023 mL
Type
reactant
Reaction Step One
Quantity
3.84 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.